N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide
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Overview
Description
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide is a complex organic compound featuring a benzamide core substituted with a fluorine atom and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Substitution on the Phenyl Ring: The 3,4-dipropoxyphenyl group is introduced via electrophilic aromatic substitution reactions, often using propyl bromide in the presence of a base.
Coupling with 2-Fluorobenzamide: The final step involves coupling the oxadiazole derivative with 2-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the oxadiazole ring or the benzamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be studied for its potential biological activity. The presence of the oxadiazole ring and fluorine atom can impart unique properties, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for the treatment of diseases.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxadiazole ring could participate in hydrogen bonding or π-π interactions, while the fluorine atom could enhance binding affinity through electronic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(pentyloxy)benzamide
- N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide
- N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide
Uniqueness
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide is unique due to the presence of the fluorine atom on the benzamide ring, which can significantly alter its chemical and biological properties compared to similar compounds. This fluorine substitution can enhance metabolic stability and binding affinity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H22FN3O4 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C21H22FN3O4/c1-3-11-27-17-10-9-14(13-18(17)28-12-4-2)19-20(25-29-24-19)23-21(26)15-7-5-6-8-16(15)22/h5-10,13H,3-4,11-12H2,1-2H3,(H,23,25,26) |
InChI Key |
NONGBLDGSKDMPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3F)OCCC |
Origin of Product |
United States |
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